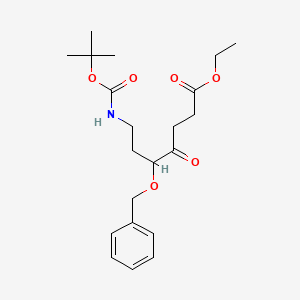
Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate is a synthetic organic compound that is often used in chemical research and pharmaceutical development. This compound features a benzyloxy group, a Boc-protected amino group, and an ester functionality, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:
Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the N-Boc-protected amino compound.
Formation of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Esterification: The ester functionality is introduced via esterification of the carboxylic acid precursor with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further reactions. The benzyloxy group can undergo cleavage to release benzyl alcohol, which can then be oxidized or further modified.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-Benzyloxy-4-oxo-heptanoate: Lacks the N-Boc-protected amino group.
Ethyl 7-(N-Boc)amino-4-oxo-heptanoate: Lacks the benzyloxy group.
Ethyl 5-Benzyloxy-7-amino-4-oxo-heptanoate: Lacks the Boc protection on the amino group.
Uniqueness
Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate is unique due to the presence of both the benzyloxy group and the N-Boc-protected amino group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C21H31NO6 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
ethyl 7-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-5-phenylmethoxyheptanoate |
InChI |
InChI=1S/C21H31NO6/c1-5-26-19(24)12-11-17(23)18(27-15-16-9-7-6-8-10-16)13-14-22-20(25)28-21(2,3)4/h6-10,18H,5,11-15H2,1-4H3,(H,22,25) |
InChI Key |
JOJDPYWVNKYKHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)C(CCNC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















